molecular formula C25H27Cl2N3O4 B611882 YH239-EE

YH239-EE

Cat. No.: B611882
M. Wt: 504.4 g/mol
InChI Key: OTUBDDRFPQLPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YH239-EE is a potent p53-MDM2 interaction inhibitor and apoptosis-inducing agent. It is the ethyl ester of the free carboxylic acid compound YH239. This compound has shown significant potential in inhibiting the growth of cells with wild-type p53 by disrupting the p53-MDM2 interaction, leading to cell cycle arrest and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

YH239-EE is synthesized from its parent compound YH239 through esterification. The process involves the reaction of YH239 with ethanol in the presence of a suitable catalyst under controlled conditions to form the ethyl ester, this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Chemical Stability and Reactivity

Molecular formula : C<sub>25</sub>H<sub>27</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>4</sub> (MW: 504.4 g/mol) .

  • Physical state : Solid at room temperature, with undetermined melting/boiling points .

  • Solubility :

    SolventSolubility
    DMF10 mg/mL
    DMSO5 mg/mL
    Ethanol2 mg/mL
    PBS0.25 mg/mL (in DMF:PBS 1:3)
  • Stability :

    • No hazardous reactions under normal conditions .

    • Thermally stable up to undetermined decomposition temperatures .

    • Non-flammable and non-explosive .

Hydrolysis to Active Metabolite YH239

YH239-EE acts as a prodrug, requiring enzymatic hydrolysis of its ethyl ester group to release the active carboxylic acid metabolite YH239 .

Key Findings:

  • In vitro cellular activity :

    CompoundIC<sub>50</sub> (MCF7)Apoptosis/Necrosis Rate
    YH23937.78 µM4.92%
    This compound8.45 µM40%
    (+)this compound7.5 µM84.48%
    (−)this compound25.2 µM48.71%
  • Mechanism : Esterase-mediated hydrolysis enhances cellular uptake and target binding .

  • Stereochemical impact : The (+)-enantiomer exhibits 3.4x greater potency than the (−)-form due to optimized MDM2 binding .

Enantiomer-Specific Reactivity

This compound exists as a racemic mixture, but its enantiomers display divergent biological effects:

Property(+)-YH239-EE(−)-YH239-EE
Binding affinity K<sub>i</sub> = 300 nMK<sub>i</sub> = 700 nM
Apoptosis induction 84.48% (MCF7 cells)48.71% (MCF7 cells)
EC<sub>50</sub> 7.5 µM (MOLM-13 cells)25.2 µM (MOLM-13 cells)

Structural studies reveal the (+)-enantiomer aligns with MDM2’s Trp23 pocket, forming a hydrogen bond critical for stabilizing the p53-MDM2 complex .

Biological Activity and Selectivity

  • Mechanism : Disrupts MDM2-p53 binding, stabilizing p53 to induce apoptosis in wild-type p53 cancers (e.g., AML, breast cancer) .

  • Cell line specificity :

    • 11.8x apoptosis induction in OCI-AML-3 (wt p53) vs. no effect in p53-null HL60 cells .

    • 57.18% inhibition rate in MCF7 at 10 µM .

Scientific Research Applications

Acute Myeloid Leukemia (AML)

YH239-EE has been extensively studied for its effects on AML cells. Research indicates that it is one of the most potent compounds for inducing apoptosis in AML cell lines and patient-derived samples.

Key Findings:

  • Induction of Apoptosis: this compound significantly induces apoptosis in AML cells, showing a higher efficacy than other reference compounds like Nutlin-3 .
  • Cell Cycle Arrest: The compound causes cell cycle arrest in various AML cell lines, with notable effects observed in OCI-AML-3 and MOLM-13 cells .

Table 1: Efficacy of this compound in AML Cell Lines

Cell LineApoptosis Induction (%)IC50 (µM)
OCI-AML-340%20
MOLM-1335%15
HL6030%18

Breast Cancer (MCF7)

This compound's cytotoxic effects have also been evaluated in the MCF7 breast cancer cell line. A study highlighted significant differences in apoptotic responses between YH239 and this compound.

Key Findings:

  • Increased Cytotoxicity: this compound exhibited a higher induction of apoptosis (40%) compared to YH239 (4.92%) when tested on MCF7 cells .

Table 2: Cytotoxic Effects of YH239 and this compound on MCF7 Cells

CompoundApoptosis Induction (%)IC50 (µM)
YH2394.92%37.78
This compound40%8.45

Study on AML Cells

In a preclinical study, this compound was tested across multiple AML cell lines, demonstrating its ability to induce apoptosis effectively. The study provided insights into the structural interaction between this compound and MDM2 through co-crystallization studies, confirming its mechanism of action as an effective p53-MDM2 inhibitor .

Study on MCF7 Cells

Another study focused on the cytotoxic effects of this compound and its enantiomers on MCF7 cells. It was found that the (+) enantiomer of this compound significantly enhanced apoptosis rates compared to the (-) enantiomer, indicating that stereochemistry plays a crucial role in the drug's efficacy .

Mechanism of Action

YH239-EE exerts its effects by inhibiting the interaction between p53 and MDM2. This inhibition leads to the stabilization and activation of p53, a tumor suppressor protein that regulates cell cycle and apoptosis. By preventing MDM2 from binding to p53, this compound allows p53 to accumulate and activate downstream targets that induce cell cycle arrest and apoptosis in cancer cells .

Biological Activity

YH239-EE, a potent antagonist of the p53-MDM2 interaction, has emerged as a significant compound in cancer research, particularly for its biological activity against acute myeloid leukemia (AML) and breast cancer cell lines. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is the ethyl ester prodrug of YH239, designed to enhance bioavailability and efficacy. It primarily functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This disruption leads to the activation of p53, which plays a crucial role in regulating the cell cycle and inducing apoptosis in cancer cells.

  • Induction of Apoptosis : this compound induces apoptosis in AML cells and breast cancer cell lines by activating p53 and downstream apoptotic pathways. Studies have shown that it significantly increases apoptosis rates compared to its parent compound YH239.
  • Cell Cycle Arrest : The compound causes cell cycle arrest, particularly in the sub-G1 phase, indicating a halt in cellular proliferation. This effect has been observed across various AML cell lines with differing p53 statuses.
  • Enantiomeric Activity : The biological activity of this compound varies significantly between its enantiomers. The (+)-YH239-EE enantiomer exhibits a higher potency in inducing apoptosis compared to the (−)-enantiomer.

Efficacy in AML

A study highlighted that this compound demonstrated superior anti-leukemic activity compared to other reference compounds. The compound was tested on several AML cell lines, including OCI-AML-3 and MOLM-13, revealing an IC50 value of 7.5 μM for the (+)-enantiomer, while the (−)-enantiomer had an IC50 value of 25.2 μM .

Cell Line IC50 (μM) Apoptosis Induction (%)
MOLM-13 (+)7.584.48
MOLM-13 (−)25.248.71
OCI-AML-3Not specifiedHigh induction

Cytotoxic Effects on Breast Cancer

In studies involving the MCF7 breast cancer cell line, this compound was shown to induce significant levels of apoptosis (40%) compared to YH239 (4.92%). The (+)-enantiomer was particularly effective, achieving an apoptosis rate of 84.48% .

Case Studies

Several case studies have documented the clinical implications of this compound:

  • AML Patient Samples : In preclinical trials, this compound was tested on patient-derived AML samples, demonstrating substantial efficacy in inducing apoptosis and inhibiting cell proliferation.
  • Breast Cancer Models : Research involving MCF7 cells indicated that modifications such as the ethyl ester group enhance cellular uptake and overall therapeutic effects.

Q & A

Basic Research Questions

Q. What is the mechanism of action of YH239-EE in inducing apoptosis in cancer cells?

this compound acts as a p53-MDM2 antagonist, disrupting the interaction between MDM2 (a negative regulator) and the tumor suppressor protein p53. This stabilizes p53, enabling its activation of pro-apoptotic pathways. For example, in MCF7 breast cancer cells, this compound treatment increased apoptosis by 40% compared to the parent compound YH239, as shown via Annexin V/PI staining . Methodologically, researchers validate this mechanism using immunocytochemistry to quantify MDM2/p53 expression changes and Caspase-Glo 3/7 assays to measure apoptosis induction .

Q. Which standard in vitro assays are used to evaluate this compound's cytotoxicity?

  • MTT Assay : Measures cell viability via mitochondrial activity. This compound showed IC50 values of 8.45 µM in MCF7 cells, significantly lower than YH239 (37.78 µM) .
  • Annexin V/PI Staining : Quantifies apoptotic vs. necrotic cells. At 20 µM, this compound induced 84.48% apoptosis/necrosis in the (+) enantiomer vs. 48.71% in the (-) enantiomer .
  • Caspase Activity Assays : Confirm apoptosis through caspase-3/7 activation, with this compound increasing activity 3.7-fold after 24 hours .

Q. How does the ethyl ester modification enhance this compound's pharmacological activity compared to YH239?

The ethyl ester group improves cellular uptake, chemical stability, or target engagement. For instance, this compound’s cytotoxicity (57.18% inhibition at 10 µM) surpassed YH239’s (4.92%) in MCF7 cells. This enhancement is attributed to better membrane permeability or resistance to enzymatic degradation, validated via comparative IC50 assays and pharmacokinetic profiling .

Advanced Research Questions

Q. How do the enantiomers of this compound differ in their apoptotic effects, and what methods are used to isolate them?

The (+) enantiomer of this compound demonstrates superior efficacy, inducing 84.48% apoptosis/necrosis in MCF7 cells vs. 48.71% for the (-) enantiomer . Enantiomers are isolated via preparative chiral supercritical fluid chromatography (SFC) . Researchers further validate enantiomer-specific activity using:

  • Dose-response curves : To compare IC50 values.
  • Molecular docking studies : To explore stereochemical interactions with MDM2 .

Q. What experimental strategies are employed to investigate this compound's synergistic effects with other anticancer agents?

  • Combination Index (CI) Analysis : this compound combined with doxorubicin achieved 71.13% inhibition vs. 57.18% alone, suggesting additive/synergistic effects .
  • Mechanistic Cross-talk Studies : Co-treatment assays with DNA-damaging agents (e.g., doxorubicin) explore complementary pathways (e.g., p53 activation + DNA damage) .
  • In Vivo Models : Ehrlich ascites tumor (EAT) mouse models show this compound improves survival without hematotoxicity, supporting translational potential .

Q. What molecular pathways are implicated in this compound's enantiomer-specific cytotoxicity?

  • p53-Dependent Apoptosis : The (+) enantiomer more effectively stabilizes p53, upregulating pro-apoptotic genes (e.g., Bax, PUMA).
  • Necrosis Pathways : Ethyl ester modification may enhance reactive oxygen species (ROS) generation, as inferred from Annexin V/PI staining .
  • MDM2 Ubiquitination : this compound’s enantiomers differentially inhibit MDM2’s E3 ligase activity, assessed via ubiquitination assays .

Q. Methodological Considerations

  • Chiral Separation : Use SFC or HPLC for enantiomer resolution, followed by circular dichroism (CD) to confirm purity .
  • In Vivo Validation : Monitor tumor volume and survival in EAT models, with biochemical profiling to assess toxicity .
  • Data Reproducibility : Replicate assays across multiple cell lines (e.g., triple-negative breast cancer) to confirm broader applicability .

Properties

IUPAC Name

ethyl 3-[2-(tert-butylamino)-1-[(4-chlorophenyl)methyl-formylamino]-2-oxoethyl]-6-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27Cl2N3O4/c1-5-34-24(33)21-20(18-11-10-17(27)12-19(18)28-21)22(23(32)29-25(2,3)4)30(14-31)13-15-6-8-16(26)9-7-15/h6-12,14,22,28H,5,13H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUBDDRFPQLPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(C(=O)NC(C)(C)C)N(CC3=CC=C(C=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Histidine
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DL-Histidine
DL-Histidine
YH239-EE
DL-Histidine
DL-Histidine
YH239-EE
DL-Histidine
DL-Histidine
YH239-EE
DL-Histidine
DL-Histidine
YH239-EE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.